molecular formula C16H23N3O5 B7106550 tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate

tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate

Cat. No.: B7106550
M. Wt: 337.37 g/mol
InChI Key: UZCGLZHQNNPZBO-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group

Properties

IUPAC Name

tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(23)18-8-4-5-13(21)19-12-7-6-10(20)9-11(12)14(17)22/h6-7,9,20H,4-5,8H2,1-3H3,(H2,17,22)(H,18,23)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCGLZHQNNPZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=C(C=C(C=C1)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate typically involves multiple steps, starting with the protection of amine groups using tert-butyl carbamate. The reaction conditions often include the use of bases and anhydrides, such as di-tert-butyl dicarbonate (Boc2O), under either aqueous or anhydrous conditions . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., sodium hydroxide), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules .

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages.

Medicine

Industry

Industrially, the compound can be used in the production of polymers and other materials that require precise control over functional group placement.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate involves its ability to form stable carbamate bonds with amine groups. This interaction can inhibit or modify the activity of enzymes and proteins by blocking active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-[4-(2-carbamoyl-4-hydroxyanilino)-4-oxobutyl]carbamate apart is its specific structure that combines a carbamate group with a hydroxyanilino moiety, providing unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical modifications.

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